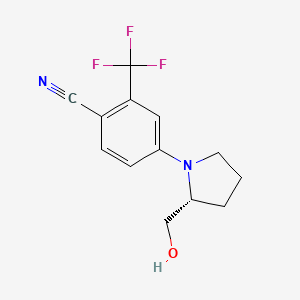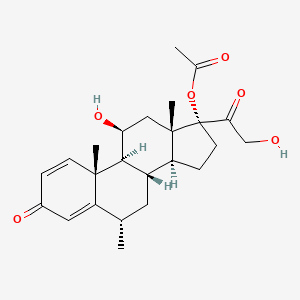
(S)-Desmethyl Doxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Desmethyl Doxylamine is a derivative of doxylamine, which is an antihistamine commonly used to treat allergies and insomnia. The compound is characterized by the removal of one methyl group from the nitrogen atom in the doxylamine structure, resulting in a secondary amine. This modification can influence the pharmacological properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desmethyl Doxylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-pyridylphenylmethyl methanol.
Formation of Intermediate: This compound is reacted with 2-chloroethyldimethylamine hydrochloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out in an organic solvent like toluene under reflux conditions for several hours.
Final Product: The resulting product is then purified and isolated to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
(S)-Desmethyl Doxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-Desmethyl Doxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors and its potential effects on cellular processes.
Medicine: Research focuses on its pharmacological properties and potential therapeutic uses, particularly in treating allergies and sleep disorders.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry .
Mechanism of Action
(S)-Desmethyl Doxylamine exerts its effects primarily through its action as an antihistamine. It competitively inhibits histamine at H1 receptors, thereby reducing allergic symptoms. Additionally, it has sedative and anticholinergic effects, which contribute to its use as a sleep aid. The compound can cross the blood-brain barrier, leading to central nervous system effects such as sedation .
Comparison with Similar Compounds
Similar Compounds
Doxylamine: The parent compound, used widely as an antihistamine and sleep aid.
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A less sedative antihistamine used for allergy relief.
Uniqueness
(S)-Desmethyl Doxylamine is unique due to its specific structural modification, which can alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines. This modification may result in differences in potency, duration of action, and side effect profile .
Properties
CAS No. |
437999-64-9 |
|---|---|
Molecular Formula |
C₁₆H₂₀N₂O |
Molecular Weight |
256.34 |
Synonyms |
N,N-Ddimethyl-2-[(S)-phenyl-2-pyridinylmethoxy]-ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




